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1-(3,4-
Compound Name:
Dimethoxyphenyl)ethanamine

Cat. No. B1351634

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,4-
dimethoxyphenyl)ethanamine, a compound of interest to researchers in drug discovery and
organic synthesis. Due to the limited availability of experimental data for 1-(3,4-
dimethoxyphenyl)ethanamine, this report utilizes spectral data from its close structural
isomer, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine), as a reference.
This document is intended for an audience of researchers, scientists, and drug development
professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,4-
dimethoxyphenethylamine. These values provide a foundational understanding of the
compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data[1]
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
6.7-6.8 m 3H Ar-H
3.85 S 6H 2 x OCHs
2.89 t 2H Ar-CHaz-
2.67 t 2H -CH2-NH:2
1.12 brs 2H -NH:2
13C NMR (Carbon-13 NMR) Data[2]
Chemical Shift (ppm) Assignment
148.8 Ar-C-O
147.4 Ar-C-O
132.5 Ar-C
121.0 Ar-CH
112.1 Ar-CH
1114 Ar-CH
55.9 OCHs
43.5 Ar-CHa-
36.1 -CH2-NH:z

Infrared (IR) Spectroscopy|3]
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Wavenumber (cm~?)

Intensity

Assignment

3350-3450 Strong, Broad N-H stretch (primary amine)
3000-3100 Medium Aromatic C-H stretch
2850-2950 Medium Aliphatic C-H stretch

1590, 1515, 1465

Medium-Strong

C=C stretch (aromatic ring)

1260, 1030

Strong

C-O stretch (aryl ether)

1235

Strong

C-N stretch

Mass Spectrometry (MS)[4]

m/z Relative Intensity (%) Assignment

181 ~20 [M]* (Molecular lon)
152 100 [M - CH2NH2]*

30 ~80 [CH2NH2]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCls,
DMSO-ds) and transferred to a 5 mm NMR tube.

e 1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500

MHz spectrometer. A standard pulse sequence is used, and the data is processed with

Fourier transformation. Chemical shifts are referenced to the residual solvent peak.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often

requiring a larger number of scans due to the lower natural abundance of the 13C isotope.
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Broadband proton decoupling is commonly employed to simplify the spectrum to single lines
for each unique carbon atom.[3][4]

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

[5]16]

o Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected
over a range of 4000-400 cm~1.[6]

o KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide
(KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam
path for analysis.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic
separation technique like Gas Chromatography (GC-MS).

» Electron lonization (El): The sample is introduced into the ion source, where it is bombarded
with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation
of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z)
and detected.[7] The fragmentation pattern provides valuable information about the
molecular structure.[8][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 1-(3,4-dimethoxyphenyl)ethanamine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(3,4-
Dimethoxyphenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1351634#spectroscopic-data-nmr-ir-ms-
for-1-3-4-dimethoxyphenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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